molecular formula C12H21NO3 B1378955 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole CAS No. 1419101-49-7

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole

Cat. No. B1378955
CAS RN: 1419101-49-7
M. Wt: 227.3 g/mol
InChI Key: JOQARDREEYWBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H21NO3 . It is used in various research applications .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 227.15214353 g/mol .


Physical And Chemical Properties Analysis

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has a molecular weight of 227.30 g/mol . It has a topological polar surface area of 49.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Anticancer Research

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole: has potential applications in anticancer research due to the pyrrole ring’s presence in many antitumor agents . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth or inducing apoptosis in tumor cells.

Antimicrobial Agents

The pyrrole subunit is known for its role in antibiotics and antimicrobial agents . Research into 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole could lead to the development of new antibiotics or treatments for bacterial, fungal, and protozoal infections.

Anti-Inflammatory Drugs

Pyrrole derivatives are found in anti-inflammatory drugs . The hydroxy and carboxylate groups in 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole may contribute to its binding affinity to inflammatory enzymes, offering a pathway to novel anti-inflammatory therapies.

Antipsychotic Medications

Pyrrole-containing compounds have applications in antipsychotic medications . The unique structure of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole could be utilized to develop new drugs that target specific neurotransmitter receptors in the brain.

Cardiovascular Drugs

Some pyrrole analogs serve as β-adrenergic antagonists, which are important in treating cardiovascular diseases . 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole may be investigated for its potential effects on heart rate and blood pressure regulation.

Antiviral Therapeutics

Pyrrole derivatives have shown activity against HIV-1 by inhibiting reverse transcriptase and cellular DNA polymerases protein kinases . Research into 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole could expand the arsenal of antiviral drugs, particularly against retroviruses.

properties

IUPAC Name

tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQARDREEYWBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Reactant of Route 5
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Reactant of Route 6
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.